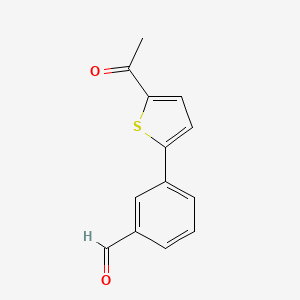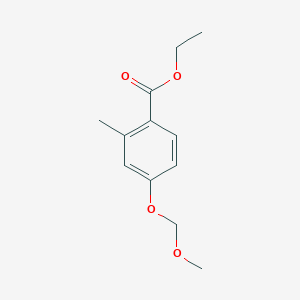
Ethyl 4-(methoxymethoxy)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(methoxymethoxy)-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methoxymethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methoxymethoxy)-2-methylbenzoate typically involves multiple steps. One common method includes the esterification of 4-(methoxymethoxy)-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methoxymethoxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(formyloxymethoxy)-2-methylbenzoic acid, while reduction of the ester group can produce 4-(methoxymethoxy)-2-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 4-(methoxymethoxy)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(methoxymethoxy)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The ester and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
Methyl 4-(methoxymethoxy)-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
4-(Methoxymethoxy)-2-methylbenzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.
Uniqueness
This compound is unique due to the presence of both methoxy and methoxymethoxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
648438-85-1 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 4-(methoxymethoxy)-2-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)11-6-5-10(7-9(11)2)16-8-14-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
MYPCSWQTXKEFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


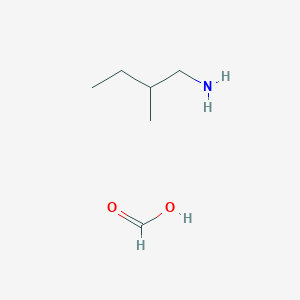
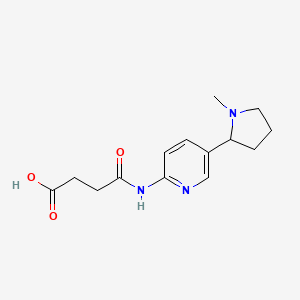
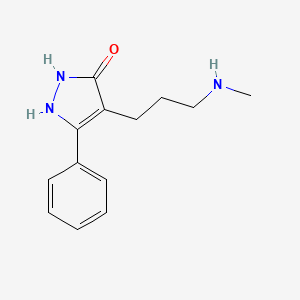
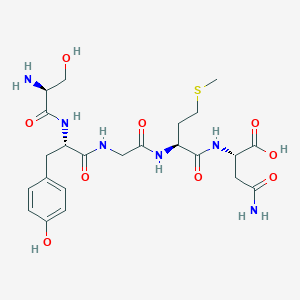
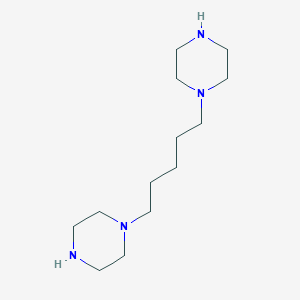
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)
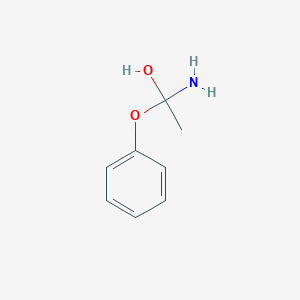
![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
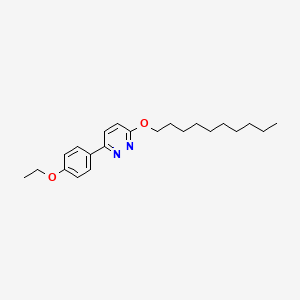
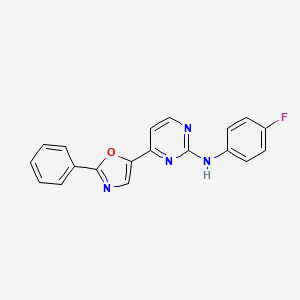
![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)
